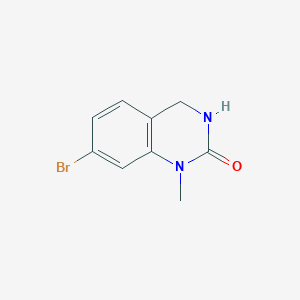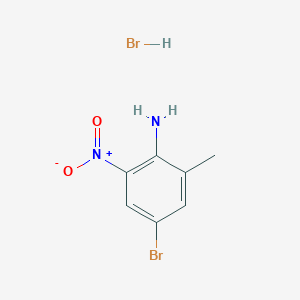![molecular formula C22H16ClNO3S B2835503 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one CAS No. 523990-93-4](/img/structure/B2835503.png)
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one” is a chemical compound with the molecular formula C22H16ClNO3S . It is related to 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone, which has the molecular formula C16H15NO3S .
Molecular Structure Analysis
The molecular structure of “6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one” can be represented by the SMILES stringO=S(N(CC1)C2=CC=CC=C2C1=O)(C3=CC=C(C)C=C3)=O .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for DTT Detection
A novel two-photon fluorescent probe, NC-DTT, has been developed for detecting DTT (1, 4-dithiothreitol), employing 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively. The sulfoxide group in NC-DTT can be reduced by DTT to emit strong fluorescence, enabling quick and selective detection of DTT. This probe has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells, demonstrating low cytotoxicity (Sun et al., 2018).
Photosensitized Oxidation Studies
Investigations into the photosensitized oxidation of phenyl alkyl sulfoxides have shown the formation of products from heterolytic C-S bond cleavage in sulfoxide radical cations. This research provides valuable insights into the mechanisms of photosensitized reactions involving sulfoxides, which is crucial for the development of photochemical processes in organic synthesis (Baciocchi et al., 2008).
Wirkmechanismus
Target of Action
The primary target of the compound 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein that is encoded by the CSF1R gene in humans. It plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes .
Mode of Action
It is believed to interact with the m-csf1r, potentially influencing its activity . The changes resulting from this interaction could affect various cellular processes, including cell proliferation and differentiation .
Result of Action
Given its target, it is plausible that it could influence processes related to mononuclear phagocytes, such as their survival, proliferation, and differentiation .
Eigenschaften
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-14-7-10-17(11-8-14)28(26,27)21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVWZIVYMLETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)



![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)


![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
